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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the SHP2 inhibitor
JAB-3068 and its successor, JAB-3312, in preclinical xenograft mouse models. Due to the
discontinuation of JAB-3068 and the availability of detailed preclinical data for the next-
generation SHP2 inhibitor JAB-3312 from the same developer, Jacobio Pharmaceuticals, the
following data and protocols are based on studies involving JAB-3312 as a representative
example of this class of compounds. This information is intended to guide researchers in
designing and executing in vivo studies to evaluate the efficacy of SHP2 inhibitors.

Mechanism of Action

JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase
SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical
signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated,
promotes cell survival and proliferation primarily through the RAS-RAF-MEK-ERK signaling
pathway.[1] By binding to an allosteric site, JAB-3068 stabilizes SHP2 in an inactive
conformation, thereby preventing its signaling activity and inhibiting the MAPK pathway. This
leads to the suppression of tumor cell growth.[1]
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JAB-3068 Mechanism of Action
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Preclinical Efficacy in Xenograft Models

Preclinical studies using the next-generation SHP2 inhibitor, JAB-3312, have demonstrated
significant anti-tumor activity in various xenograft models, both as a monotherapy and in
combination with other targeted agents.

Monotherapy Studies

Tumor
Xenograft Cancer Dosing Growth
Treatment o Reference
Model Type Schedule Inhibition
(TGI)
Esophageal
Squamous 1.0 mg/kg,
KYSE-520 JAB-3312 95% [3]
Cell PO, QD
Carcinoma

Combination Therapy Studies
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Xenograft Cancer Combinatio  Dosing
Outcome Reference
Model Type n Treatment Schedule
Significantly
delayed
Non-Small JAB-3312:
N tumor
Cell Lung JAB-3312 + Not specified;
NCI-H1975 ) o ) o regrowth [4]
Cancer Osimertinib Osimertinib:
compared to
(NSCLC) 2.5 mg/kg _ o
osimertinib
alone
JAB-3312 +
o Induced
Colorectal Glecirasib -
SwW837 Not specified tumor [4]
Cancer (KRAS G12C ]
S regression
inhibitor)
Synergistic
JAB-3312: y. 9
, anti-tumor
Pancreatic 0.5 mg/kg, ] ]
efficacy in
Ductal JAB-3312 + PO, QD;
MIA PaCa-2 , o o KRAS G12C [5]
Adenocarcino  Glecirasib Glecirasib: 30
inhibitor-
ma (PDAC) mg/kg, PO, ]
resistant
QD
models
JAB-3312:
Non-Small 0.5 mg/kg, o
Synergistic
Cell Lung JAB-3312 + PO, QD; o
NCI-H1373 o o inhibition of [5]
Cancer Glecirasib Glecirasib: 30
tumor growth
(NSCLC) mg/kg, PO,
QD

Experimental Protocols

The following are generalized protocols for conducting xenogratft studies with SHP2 inhibitors

like JAB-3068 and JAB-3312, based on published methodologies.

Cell Line-Derived Xenograft (CDX) Model Protocol
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e Cell Culture: Culture human cancer cell lines (e.g., KYSE-520 for esophageal cancer, NCI-
H358 for NSCLC) in appropriate media and conditions as recommended by the supplier.

e Animal Models: Utilize immunodeficient mice, such as nude (nu/nu) or SCID mice, aged 6-8
weeks.

e Tumor Implantation:
o Harvest cancer cells during their logarithmic growth phase.

o Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium
and Matrigel.

o Subcutaneously inject 5 x 10”6 to 10 x 10”6 cells in a volume of 100-200 pL into the flank
of each mouse.

e Tumor Growth Monitoring:

o Monitor tumor growth by measuring the length and width of the tumors with calipers every
2-3 days.

o Calculate tumor volume using the formula: (Length x Width?) / 2.
o Treatment Initiation:

o When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

e Drug Administration:

o Prepare JAB-3068 or JAB-3312 in a suitable vehicle for oral gavage (PO). A sample
formulation could involve dissolving the compound in DMSO and then diluting with
PEG300, Tween80, and water.

o Administer the drug orally once daily (QD) at the specified dose (e.g., 1.0 mg/kg for JAB-
3312).

o The control group should receive the vehicle only.
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» Efficacy Evaluation:
o Continue to monitor tumor volume and body weight throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., Western blot, immunohistochemistry).

e Pharmacodynamic Analysis:

o To assess target engagement, a satellite group of mice can be treated with a single dose
of the SHP2 inhibitor.

o Collect tumors at various time points post-dosing (e.g., 2, 4, 8, 24 hours) and analyze for
the phosphorylation levels of downstream signaling proteins like ERK (p-ERK) via Western
blot.

Analysis

Study Setup Execution

1. Cell Culture 2. Tumor Implantation 3. Tumor Growth 4. Randomization 5. Drug Administration
(Subcutaneous) Monitoring (Oral Gavage)

7. Pharmacodynamic
» Analysis (p-ERK)

6. Efficacy Evaluation
(Tumor Volume & Weight)
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Xenograft Study Workflow

Patient-Derived Xenograft (PDX) Model Protocol

PDX models involve the implantation of human tumor tissue directly into immunodeficient mice
and can provide a more clinically relevant assessment of drug efficacy.

e Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-
approved protocols.
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» Animal Models: Use highly immunodeficient mice, such as NOD-SCID or NSG mice, to
support the engraftment of human tissue.

e Tumor Implantation:

o Surgically implant small fragments of the patient's tumor (approximately 2-3 mms)
subcutaneously into the flank of the mice.

e Tumor Engraftment and Expansion:
o Monitor the mice for tumor engraftment and growth.

o Once the initial tumors (FO generation) reach a sufficient size (e.g., >1000 mm3), they can
be serially passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.

e Treatment Study:

o Once a cohort of mice with established tumors of a suitable size (e.g., 150-250 mm?) is
available, randomize them into treatment and control groups.

o Follow the drug administration, monitoring, and analysis steps as outlined in the CDX
protocol.

Conclusion

The SHP2 inhibitor JAB-3068 and its successor JAB-3312 have demonstrated promising anti-
tumor activity in preclinical xenograft models. The provided data and protocols offer a
foundation for researchers to design and conduct in vivo studies to further investigate the
therapeutic potential of this class of inhibitors in various cancer types. Careful selection of
appropriate xenograft models and adherence to rigorous experimental procedures are crucial
for obtaining reliable and translatable results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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